molecular formula C18H17NO4S B5864169 3-(2,4-dimethoxy-3-methylphenyl)-2-(phenylsulfonyl)acrylonitrile

3-(2,4-dimethoxy-3-methylphenyl)-2-(phenylsulfonyl)acrylonitrile

Cat. No. B5864169
M. Wt: 343.4 g/mol
InChI Key: SSFVNZAALWMBKR-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-dimethoxy-3-methylphenyl)-2-(phenylsulfonyl)acrylonitrile, also known as DMAPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPA is a member of the acrylonitrile family and has a molecular weight of 357.44 g/mol. In

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxy-3-methylphenyl)-2-(phenylsulfonyl)acrylonitrile is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. This compound can also induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. In biochemical studies, this compound has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In physiological studies, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(2,4-dimethoxy-3-methylphenyl)-2-(phenylsulfonyl)acrylonitrile in lab experiments is its well-established synthesis method. This compound is also relatively stable and can be easily handled in the laboratory. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound is a synthetic compound and its toxicity profile is not fully understood. Therefore, caution should be exercised when handling this compound in the laboratory.

Future Directions

There are several future directions for the study of 3-(2,4-dimethoxy-3-methylphenyl)-2-(phenylsulfonyl)acrylonitrile. One future direction is the development of new anticancer agents based on the structure of this compound. Another future direction is the synthesis of new materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action and toxicity profile of this compound.

Synthesis Methods

3-(2,4-dimethoxy-3-methylphenyl)-2-(phenylsulfonyl)acrylonitrile can be synthesized through a multistep process that involves the reaction of 2,4-dimethoxy-3-methylphenol with phenylsulfonylacetonitrile. The intermediate product is then treated with a base to form this compound. The synthesis method of this compound has been well-established and has been reported in various scientific journals.

Scientific Research Applications

3-(2,4-dimethoxy-3-methylphenyl)-2-(phenylsulfonyl)acrylonitrile has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis. In organic synthesis, this compound has been used as a catalyst in various reactions such as the Michael addition and the aldol reaction. In material science, this compound has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-13-17(22-2)10-9-14(18(13)23-3)11-16(12-19)24(20,21)15-7-5-4-6-8-15/h4-11H,1-3H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSFVNZAALWMBKR-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)C=C(C#N)S(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1OC)/C=C(\C#N)/S(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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